1-Amino-2-(4-isobutylphenyl)propan-2-ol
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Overview
Description
1-Amino-2-(4-isobutylphenyl)propan-2-ol: is an organic compound with the molecular formula C13H21NO It is a derivative of propanol and contains an amino group and an isobutylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2-(4-isobutylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 2-(4-isobutylphenyl)propan-1-one using sodium borohydride in the presence of a suitable solvent like ethanol . Another method includes the use of catalytic hydrogenation of 2-(4-isobutylphenyl)propan-1-one with hydrogen gas over a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-(4-isobutylphenyl)propan-2-ol undergoes various chemical reactions, including:
Reduction: It can be reduced to form alcohols or amines using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodane in dichloromethane at room temperature.
Reduction: Sodium borohydride in ethanol at room temperature.
Substitution: Various nucleophiles in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
1-Amino-2-(4-isobutylphenyl)propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-2-(4-isobutylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the isobutylphenyl group can interact with hydrophobic regions of proteins, affecting their activity .
Comparison with Similar Compounds
2-(4-Isobutylphenyl)propan-1-ol: A related compound with similar structural features but lacking the amino group.
1-Amino-2-(4-methylphenyl)propan-2-ol: Another similar compound with a methyl group instead of an isobutyl group.
Uniqueness: 1-Amino-2-(4-isobutylphenyl)propan-2-ol is unique due to the presence of both an amino group and an isobutylphenyl group, which confer distinct chemical and biological properties . This combination allows for versatile applications and interactions in various fields .
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-amino-2-[4-(2-methylpropyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-10(2)8-11-4-6-12(7-5-11)13(3,15)9-14/h4-7,10,15H,8-9,14H2,1-3H3 |
InChI Key |
LVWJLCGNHAWOHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)(CN)O |
Origin of Product |
United States |
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